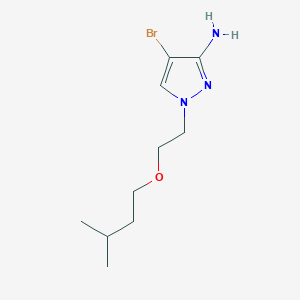![molecular formula C12H15N3O B13630590 [5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine](/img/structure/B13630590.png)
[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine: is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Substitution Reaction: The methoxy and methyl groups can be introduced to the phenyl ring through electrophilic aromatic substitution reactions using appropriate reagents.
Attachment of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time efficiently.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine, followed by nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of various functional groups like halides, amines, or thiols.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Material Science: It can be incorporated into polymers or materials to impart specific properties like conductivity or thermal stability.
Biology:
Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes, making it useful in studying enzyme kinetics and mechanisms.
Biomolecular Interactions: It can be used to probe interactions between biomolecules, aiding in the understanding of biological pathways.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.
Diagnostics: It can be used in diagnostic assays to detect specific biomolecules or pathogens.
Industry:
Agrochemicals: The compound can be used in the development of pesticides or herbicides.
Pharmaceuticals: It can be a precursor for the synthesis of various pharmaceutical agents.
Mechanism of Action
The mechanism of action of [5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity and thereby affecting the biochemical pathway it regulates. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.
Comparison with Similar Compounds
- [4-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine
- [5-(2-methoxy-4-methylphenyl)-1H-pyrazol-4-yl]methanamine
- [5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]ethanamine
Uniqueness:
- Structural Differences: The position of the methoxy and methyl groups on the phenyl ring and the attachment point of the methanamine group can significantly influence the compound’s reactivity and interaction with molecular targets.
- Functional Properties: The unique combination of functional groups in [5-(2-methoxy-4-methylphenyl)-1H-pyrazol-3-yl]methanamine may confer distinct chemical and biological properties, making it suitable for specific applications that similar compounds may not be able to achieve.
Properties
Molecular Formula |
C12H15N3O |
|---|---|
Molecular Weight |
217.27 g/mol |
IUPAC Name |
[3-(2-methoxy-4-methylphenyl)-1H-pyrazol-5-yl]methanamine |
InChI |
InChI=1S/C12H15N3O/c1-8-3-4-10(12(5-8)16-2)11-6-9(7-13)14-15-11/h3-6H,7,13H2,1-2H3,(H,14,15) |
InChI Key |
MAYMJVLWMRTRJZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NNC(=C2)CN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


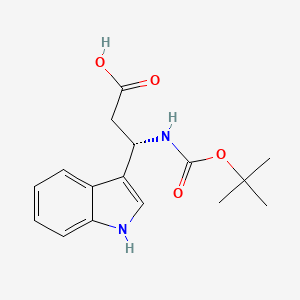
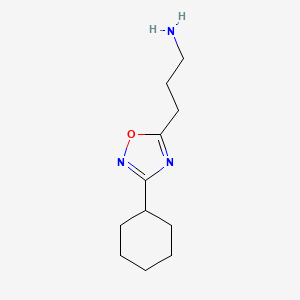
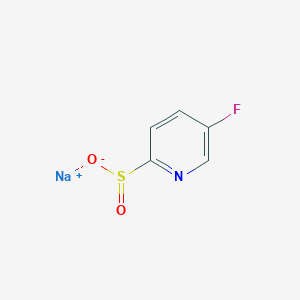
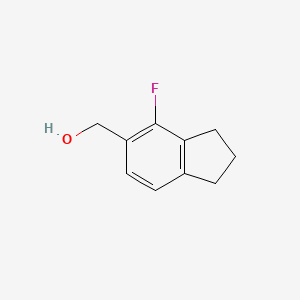
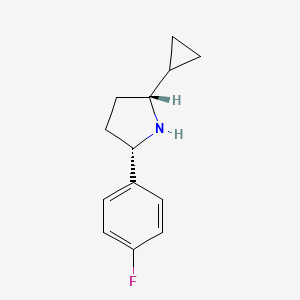
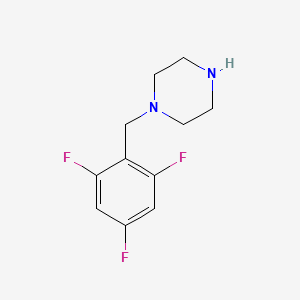
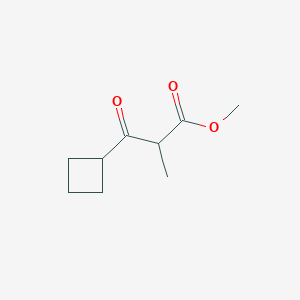
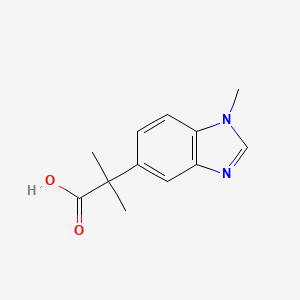
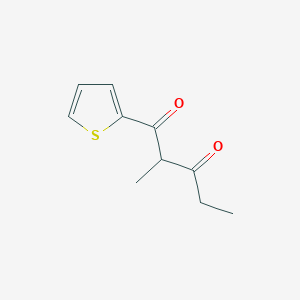
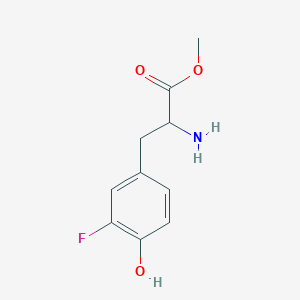
![[(2S,4R)-4-(hydroxymethyl)azetidin-2-yl]methanol; trifluoroacetic acid](/img/structure/B13630574.png)
